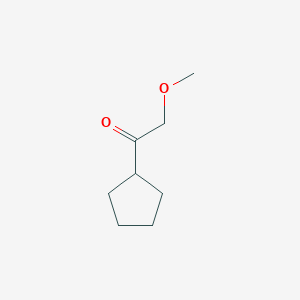
1-Cyclopentyl-2-methoxyethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-2-methoxyethan-1-one, also known as CMEO, is a cyclic ketone with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a building block for drug discovery and development. CMEO is also an important intermediate in the production of other chemicals, such as 1-cyclopentyl-2-methoxyethanol, 1-cyclopentyl-2-methoxyacetic acid, and other compounds.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Synthesis of Cyclopentenones : A study by Scettri (1985) describes a synthesis method for 4-methoxy-cyclopent-2-en-1-ones, indicating the relevance of similar compounds in organic synthesis.
Enzymatic Reactions : Research by Brunet et al. (1999) investigates the enzymatic transesterification of compounds structurally related to 1-Cyclopentyl-2-methoxyethan-1-one, showing its potential in biochemical processes.
Organic Reaction Mechanisms : A study by Kida et al. (1992) explores the reactions involving methoxy-cycloalkyl hydroperoxides, contributing to the understanding of organic reaction mechanisms.
Formation of Bicyclic Structures : Research conducted by Shono et al. (1987) discusses the formation of complex bicyclic structures, relevant to the study of cyclic compounds like 1-Cyclopentyl-2-methoxyethan-1-one.
Biomedical Research : The study by McDermott et al. (2005) involves compounds with a cyclopentyl structure in the context of biomedical research, highlighting potential medical applications.
Cycloaddition Reactions : Sustmann, Tappanchai, and Bandmann's (1996) research Sustmann et al. (1996) provides insight into cycloaddition reactions, relevant to the chemistry of cyclic ketones.
Cyclopolymerization Studies : The work by Kodaira et al. (2000) on cyclopolymerization highlights another aspect of the utility of cyclic compounds in polymer chemistry.
Propiedades
IUPAC Name |
1-cyclopentyl-2-methoxyethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-10-6-8(9)7-4-2-3-5-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPUDSQLJBSGCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518460 |
Source


|
| Record name | 1-Cyclopentyl-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-2-methoxyethan-1-one | |
CAS RN |
14966-80-4 |
Source


|
| Record name | 1-Cyclopentyl-2-methoxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

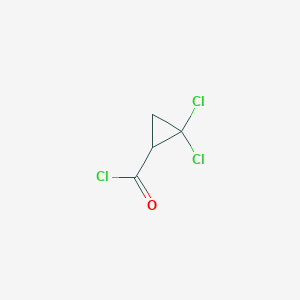
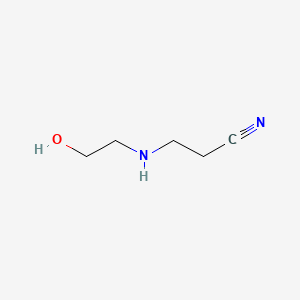




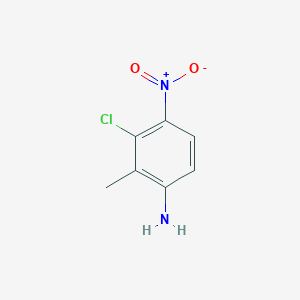
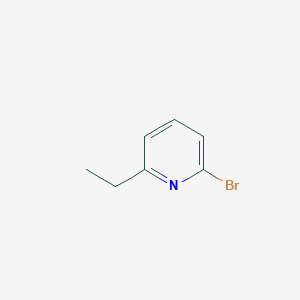
![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)


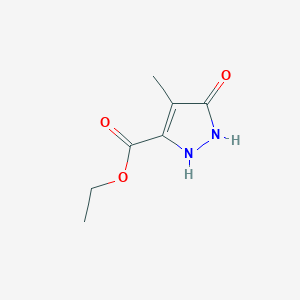

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)